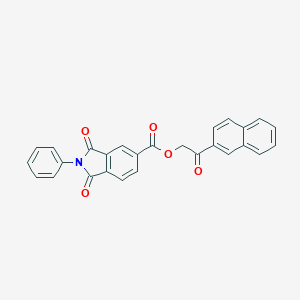![molecular formula C20H21N3O4S2 B255201 4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B255201.png)
4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate under mild conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced via a reaction between the thiazole derivative and a sulfonyl chloride in the presence of a base.
Formation of the Butanamide Backbone: The final step involves the coupling of the intermediate with 4-(2-methylphenoxy)butanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the thiazole ring, which is known to be a pharmacophore in many anticancer drugs.
Biological Research: It can be used to study the inhibition of specific enzymes or receptors in biological systems.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: Contains a thiazole ring and is used in cancer treatment.
Uniqueness
4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C20H21N3O4S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H21N3O4S2/c1-15-5-2-3-6-18(15)27-13-4-7-19(24)22-16-8-10-17(11-9-16)29(25,26)23-20-21-12-14-28-20/h2-3,5-6,8-12,14H,4,7,13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
FBSISLIHMBUZMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


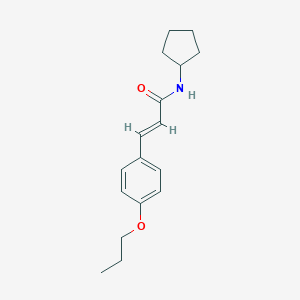
![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
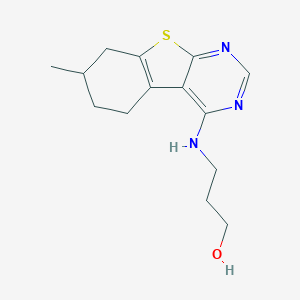
![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)
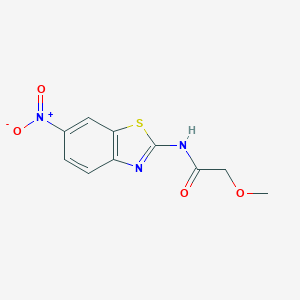
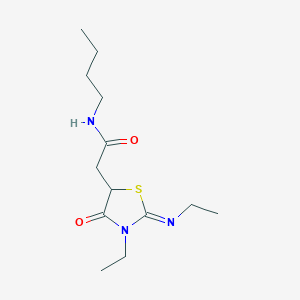
![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)
